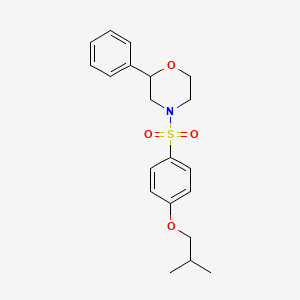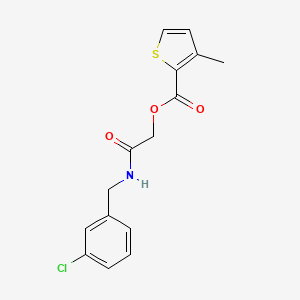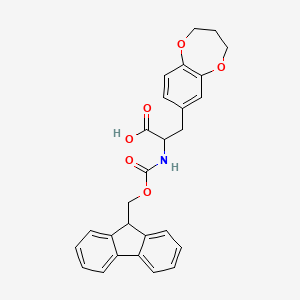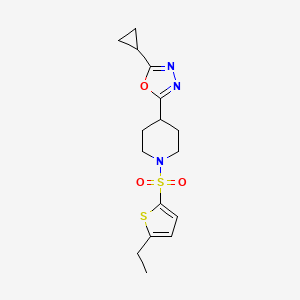![molecular formula C21H28N6O2 B2360960 3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione CAS No. 887030-20-8](/img/structure/B2360960.png)
3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione, commonly known as MPP+, is a chemical compound that has been extensively studied for its scientific research applications. MPP+ is a neurotoxin that has been used to study Parkinson's disease and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
MPP+ has been widely used in scientific research to study Parkinson's disease and other neurological disorders. MPP+ is a selective neurotoxin that specifically targets dopaminergic neurons in the substantia nigra, which is the region of the brain that is affected in Parkinson's disease. MPP+ has also been used to study the role of oxidative stress in neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of MPP+ involves the inhibition of mitochondrial complex I, which is a key enzyme in the electron transport chain. This inhibition leads to a decrease in ATP production and an increase in oxidative stress, which ultimately results in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
MPP+ has been shown to cause a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. MPP+ also causes an increase in reactive oxygen species (ROS) and oxidative stress, which can lead to damage to cellular structures and DNA. MPP+ has also been shown to cause an increase in inflammatory cytokines, which can contribute to neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPP+ in lab experiments is that it selectively targets dopaminergic neurons, which allows for the study of Parkinson's disease in a controlled environment. However, MPP+ has limitations in that it is a potent neurotoxin that requires careful handling and disposal. Additionally, the use of MPP+ in lab experiments requires strict adherence to safety protocols to prevent exposure to the toxin.
Zukünftige Richtungen
For MPP+ research include the development of new neuroprotective agents that can prevent the neurotoxic effects of MPP+. Additionally, research is needed to better understand the role of oxidative stress and inflammation in neurodegenerative diseases. Finally, the development of new animal models that more closely mimic the pathophysiology of Parkinson's disease is needed to facilitate the development of new therapies.
Conclusion:
In conclusion, MPP+ is a potent neurotoxin that has been extensively studied for its scientific research applications. MPP+ has been used to study Parkinson's disease and other neurological disorders, and its mechanism of action involves the inhibition of mitochondrial complex I. MPP+ has both advantages and limitations for lab experiments, and future directions for MPP+ research include the development of new neuroprotective agents and animal models.
Synthesemethoden
MPP+ is synthesized from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is a prodrug that is converted to MPP+ in the brain. MPTP is oxidized by monoamine oxidase-B (MAO-B) to form MPP+. The synthesis of MPP+ is a complex process that requires careful control of reaction conditions and purification steps.
Eigenschaften
IUPAC Name |
3-methyl-7-[(2-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-4-9-25-10-12-26(13-11-25)20-22-18-17(19(28)23-21(29)24(18)3)27(20)14-16-8-6-5-7-15(16)2/h5-8H,4,9-14H2,1-3H3,(H,23,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDCMECZSVCRDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4C)C(=O)NC(=O)N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2360883.png)

![3-(4-bromobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2360885.png)
![Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate](/img/structure/B2360887.png)


![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360893.png)
![4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2360894.png)
![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2360895.png)
![2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2360897.png)
![2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2360899.png)
![1'-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360900.png)